Cas no 81760-48-7 (Cafestol Acetate)

Cafestol Acetate is a diterpene ester derived from coffee beans, primarily recognized for its role in biochemical and pharmacological research. This compound exhibits notable biological activity, including potential anti-inflammatory and chemopreventive properties, making it a subject of interest in studies related to cancer and metabolic disorders. Its high purity and stability ensure reliable performance in analytical and experimental applications. Cafestol Acetate is commonly utilized as a reference standard in chromatography and spectrometry due to its well-defined structure and consistent quality. Researchers value its reproducibility in studies exploring coffee's bioactive components and their effects on human health.
Cafestol Acetate structure
Cafestol Acetate structure
Product Name:Cafestol Acetate
CAS No:81760-48-7
MF:C22H30O4
MW:358.471207141876
CID:733823
PubChem ID:2517
Update Time:2025-06-08

Cafestol Acetate Chemical and Physical Properties

Names and Identifiers

    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol,3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-, 7-acetate,(3bS,5aS,7R,8R,10aR,10bS)-
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol,3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-meth
    • CAFESTOL ACETATE
    • CAFESTOL ACETATE(RG) PrintBack
    • O-Acetyl-cafestol
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-, α-acetate, (3bS,5aS,7R,8R,10aR,10bS)- (9CI)
    • 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-hydroxy-10b-methyl-, α-acetate, [3bS-(3bα,5aβ,7β,8β,10aα,10bβ)]- (ZCI)
    • Cafestol 17-acetate
    • MLS002695892
    • Cafestol acetate, >=98%
    • (7-hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl acetate
    • SMR001562096
    • 81760-48-7
    • CHEMBL1888231
    • (17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl acetate
    • Cafesterol acetate
    • CAFESTOLACETATE
    • Cafestol Acetate
    • Inchi: 1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1
    • InChI Key: PTGGVIKFNQSFBY-WPOGFBIBSA-N
    • SMILES: C[C@@]12CCC3OC=CC=3[C@H]1CC[C@]13C[C@](O)(COC(=O)C)[C@H](CC[C@@H]21)C3

Computed Properties

  • Exact Mass: 358.21400
  • Monoisotopic Mass: 358.214
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.7A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.21
  • Melting Point: No date available
  • Boiling Point: 474.6°Cat760mmHg
  • Flash Point: 240.8°C
  • Refractive Index: 1.578
  • PSA: 59.67000
  • LogP: 4.21010
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Cafestol Acetate Security Information

Cafestol Acetate Pricemore >>

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Cafestol Acetate Production Method

Additional information on Cafestol Acetate

Professional Introduction to Cafestol Acetate (CAS No: 81760-48-7)

Cafestol Acetate, with the chemical identifier CAS No: 81760-48-7, is a compound of significant interest in the field of chemobiology and pharmaceutical research. This ester derivative is primarily recognized for its structural and functional properties, which have garnered attention in both academic studies and industrial applications. The compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and potential therapeutic development.

The chemical structure of Cafestol Acetate features a unique arrangement of functional groups that contribute to its distinctive pharmacological profile. Specifically, the acetate moiety attached to the cafestol backbone modulates the compound's solubility and metabolic stability, enhancing its suitability for various biochemical assays and drug formulation processes. This structural characteristic has been leveraged in recent studies to explore its interactions with cellular pathways relevant to inflammation, lipid metabolism, and enzyme inhibition.

Recent research has highlighted the potential of Cafestol Acetate in modulating inflammatory responses. Studies indicate that this compound can interact with nuclear factor kappa B (NF-κB) signaling pathways, thereby influencing the expression of pro-inflammatory cytokines. Such findings are particularly relevant in the context of chronic inflammatory diseases, where NF-κB dysregulation plays a critical role. The ability of Cafestol Acetate to attenuate NF-κB activity has prompted investigations into its therapeutic efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Cafestol Acetate has been investigated for its effects on lipid metabolism. Preclinical studies suggest that this compound may influence cholesterol homeostasis by interacting with liver X receptors (LXR), which are key regulators of lipid droplet formation and apoprotein synthesis. The modulation of LXR signaling by Cafestol Acetate could potentially lead to novel strategies for managing hyperlipidemia and related cardiovascular disorders. These mechanisms have sparked interest in exploring the compound's role in preventive medicine and metabolic syndrome treatment.

The pharmacokinetic profile of Cafestol Acetate has also been a focus of recent research efforts. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have revealed that the acetate ester enhances oral bioavailability while reducing systemic toxicity. This favorable pharmacokinetic behavior makes Cafestol Acetate an attractive candidate for oral drug delivery systems. Furthermore, studies on its metabolic pathways have identified key enzymes involved in its degradation, providing insights into potential drug-drug interactions and dosing regimens.

The synthetic pathways for producing Cafestol Acetate have been optimized to ensure high yield and purity, meeting the stringent requirements of pharmaceutical applications. Advanced synthetic methodologies, including enzymatic catalysis and green chemistry principles, have been employed to minimize environmental impact while maximizing efficiency. These advancements underscore the compound's feasibility for large-scale production and commercialization.

The safety profile of Cafestol Acetate has been evaluated through comprehensive toxicological studies conducted in vitro and in vivo. Preliminary results indicate that the compound exhibits low acute toxicity at therapeutic doses, with minimal adverse effects on major organ systems. However, further long-term studies are necessary to fully assess its safety margins and potential side effects. These assessments are crucial for advancing towards clinical trials and ensuring patient safety in future therapeutic applications.

The potential therapeutic applications of Cafestol Acetate extend beyond inflammation and lipid metabolism. Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for investigating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of Cafestol Acetate to cross the blood-brain barrier has been observed in certain models, indicating its potential for central nervous system targeting. Such findings open new avenues for exploring novel therapeutic strategies in neurology.

In conclusion, Cafestol Acetate (CAS No: 81760-48-7) is a multifaceted compound with significant potential in chemobiology and pharmaceutical research. Its unique structural features, combined with promising biological activities, position it as a valuable asset for developing innovative treatments across multiple therapeutic domains. Ongoing research efforts continue to unravel its mechanisms of action and expand its therapeutic applications, paving the way for future breakthroughs in medicine.

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